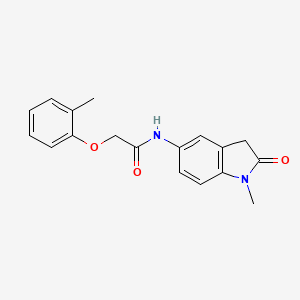

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide, commonly referred to as 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indole family of compounds, which are known to be involved in a variety of biological processes. In particular, 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to act as a novel therapeutic agent in various diseases and conditions. In

Scientific Research Applications

1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to act as a novel therapeutic agent in various diseases and conditions. For example, 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to inhibit the growth of certain cancer cells. In addition, 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to act as an anti-inflammatory agent. Furthermore, 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide has been studied for its potential to act as an antioxidant and to protect against oxidative stress.

Mechanism of Action

Target of Action

It is designed as an engineered antimicrobial peptide .

Mode of Action

F2257-0206 operates by altering the permeability of bacterial membranes . This action allows activity and bacterial inactivation independent of the bacterial metabolic state . It directly addresses persistent bacterial pathogens within the biofilm that evade standard-of-care antibiotics by targeting and disrupting bacterial membranes to trigger bacterial cell death .

Biochemical Pathways

Its mode of action suggests that it likely interferes with the integrity of bacterial cell membranes, leading to cell death .

Pharmacokinetics

Similar engineered peptides are designed to overcome limitations associated with size, toxicity, safety profile, and pharmacokinetics .

Result of Action

F2257-0206 has broad-spectrum activity against multidrug-resistant (MDR) ESKAPEE clinical isolates, is rapidly bactericidal, and displays potent anti-biofilm activity against diverse MDR pathogens . It displays activity in diverse animal infection models following both systemic (urinary tract infection) and local (prosthetic joint infection) administration .

Action Environment

Similar engineered peptides are designed to overcome limitations associated with environmental factors .

Advantages and Limitations for Lab Experiments

The use of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize, and it has a wide range of potential applications. In addition, it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, there are also some limitations associated with the use of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide in laboratory experiments. For example, the mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide is not yet fully understood, and there is limited information available regarding its potential toxicity.

Future Directions

Given the potential of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide to act as a novel therapeutic agent, there are a number of potential future directions for research. For example, further research is needed to better understand the mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide and to determine its potential toxicity. In addition, further research is needed to explore the potential of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide to act as an anti-inflammatory agent, an antioxidant, and to protect against oxidative stress. Finally, further research is needed to explore the potential of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide to act as a novel therapeutic agent in various diseases and conditions.

Synthesis Methods

1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide can be synthesized using a variety of methods. One method involves the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl acetate with 2-methylphenol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, yielding 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide as the product. Other methods for the synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl-2-(2-methylphenoxy)acetamide include the use of palladium-catalyzed cross-coupling reactions and the reaction of 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl acetate with 2-methylphenol in the presence of a base catalyst.

properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-5-3-4-6-16(12)23-11-17(21)19-14-7-8-15-13(9-14)10-18(22)20(15)2/h3-9H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBODMAUOPADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6567486.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6567498.png)

![2,2-dimethyl-N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide](/img/structure/B6567501.png)

![N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6567504.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6567506.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6567512.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6567526.png)

![methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate](/img/structure/B6567529.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6567539.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6567543.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6567549.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6567564.png)

![3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6567572.png)

![3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6567573.png)